molecular formula C18H21NO2S B5687386 N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide

N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide

货号 B5687386
分子量: 315.4 g/mol
InChI 键: IZIYUXJTMKHPFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide, commonly known as EMA401, is a novel drug candidate that has shown potential in the treatment of chronic pain. EMA401 is a small molecule that selectively targets the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system, leading to a reduction in pain sensation.

作用机制

EMA401 selectively targets the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in the peripheral nervous system. The this compound is a G protein-coupled receptor that is involved in the regulation of blood pressure and fluid balance. However, in the context of chronic pain, the this compound has been shown to play a role in the modulation of pain sensation. By selectively targeting the this compound, EMA401 reduces pain sensation without affecting blood pressure or fluid balance.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain behavior in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. EMA401 does not affect blood pressure or fluid balance, indicating that it has a selective effect on pain sensation. EMA401 has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the peripheral nervous system, suggesting that it may have an anti-inflammatory effect.

实验室实验的优点和局限性

EMA401 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of chronic pain, and its mechanism of action is well-understood. However, there are also limitations to using EMA401 in lab experiments. It is a novel drug candidate that has not yet been approved for clinical use, so its safety and efficacy in humans are not fully established. Additionally, EMA401 is selective for the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in the peripheral nervous system, so it may not be effective for all types of chronic pain.

未来方向

There are several future directions for the study of EMA401. First, further clinical trials are needed to establish its safety and efficacy in humans. Second, the potential anti-inflammatory effects of EMA401 should be further explored, as this may have implications for the treatment of chronic pain associated with inflammation. Third, the role of the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in chronic pain should be further elucidated, as this may lead to the development of other novel drug candidates that target this receptor. Finally, the potential use of EMA401 in combination with other pain medications should be explored, as this may lead to improved pain control with fewer side effects.
In conclusion, EMA401 is a novel drug candidate that has shown potential in the treatment of chronic pain. Its selective targeting of the this compound in the peripheral nervous system leads to a reduction in pain sensation without affecting blood pressure or fluid balance. While there are limitations to using EMA401 in lab experiments, further research is needed to establish its safety and efficacy in humans and explore its potential anti-inflammatory effects.

合成方法

EMA401 is synthesized by reacting 4-ethoxyphenylacetic acid with 3-methylbenzyl mercaptan in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product, EMA401.

科学研究应用

EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these models, EMA401 has been shown to reduce pain behavior and improve quality of life. EMA401 has also been tested in a phase II clinical trial for the treatment of post-herpetic neuralgia, a type of neuropathic pain that occurs after shingles. The trial showed that EMA401 was safe and well-tolerated, and significantly reduced pain intensity compared to placebo.

属性

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-3-21-17-9-7-16(8-10-17)19-18(20)13-22-12-15-6-4-5-14(2)11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIYUXJTMKHPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。